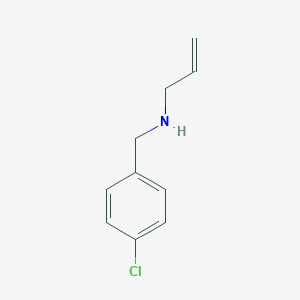

N-(4-chlorobenzyl)prop-2-en-1-amine

Übersicht

Beschreibung

“N-(4-chlorobenzyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C10H12ClN . It is also known as allylamine . The compound has a molecular weight of 181.66 g/mol.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H . This indicates the presence of a chlorine atom attached to the benzyl group, and an amine group attached to the prop-2-en-1-amine structure .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 181.66 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of New Unsaturated Amines by The Stevens Rearrangement

The research by Manukyan et al. (2018) in "Russian Journal of General Chemistry" discusses the formation of unsaturated tertiary amines as a result of Stevens 3,2-rearrangement of quaternary salts. This process involves the monoalkylation of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under specific conditions, leading to the synthesis of various amines including compounds structurally related to N-(4-chlorobenzyl)prop-2-en-1-amine (Manukyan et al., 2018).

Expedient Synthesis of N-Methyl- and N-Alkylamines using Cobalt Oxide Nanoparticles

Senthamarai et al. (2018) in "ChemCatChem" explore an efficient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methylated and N-alkylated amines. This process is significant for the synthesis and functionalization of amines, highlighting the importance of developing cost-effective methods for amine synthesis (Senthamarai et al., 2018).

Recent Progresses in Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds

Nasrollahzadeh et al. (2020) in "Molecular Catalysis" emphasize the reduction of nitro compounds for the fabrication of amines using various heterogeneous (nano)catalysts. This process is integral to organic chemistry and plays a crucial role in the synthesis of drugs, biologically active molecules, pharmaceutical products, etc. (Nasrollahzadeh et al., 2020).

Catalytic Reductive Aminations using Molecular Hydrogen for Synthesis of Different Kinds of Amines

Murugesan et al. (2020) in "Chemical Society reviews" discuss the significance of catalytic reductive aminations using molecular hydrogen for the synthesis of various amines. These reactions are essential for the sustainable production of different amines and their functionalization, highlighting the roles of homogeneous and heterogeneous catalysts in these processes (Murugesan et al., 2020).

Crystal Structure and DFT Studies on (E)-1-Benzyl-N-(4-Chlorobenzylidene)Piperidin-4-Amine

Kumar et al. (2020) in "Materials Today: Proceedings" examine the crystal structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine. This study focuses on the molecular structure and theoretical calculations using density functional theory (DFT), which are essential for understanding the physical and chemical properties of such compounds (Kumar et al., 2020).

Catalytic Amination of Biomass-Based Alcohols

Pera‐Titus and Shi (2014) in "ChemSusChem" explore the amination of biomass-based alcohols. Amines are key intermediates in chemical industry applications, and this research emphasizes the importance of efficient catalytic processes for amine synthesis from renewable resources (Pera‐Titus & Shi, 2014).

Modelling Chemical Kinetics of API Synthesis with Process Optimization

Grom et al. (2016) in "Chemical Engineering Journal" delve into the optimization of active pharmaceutical ingredient (API) synthesis. Their focus on kinetic modeling and process optimization is crucial for improving productivity and scalability in pharmaceutical manufacturing, particularly for compounds like N-(4-chlorophenethyl)prop-2-en-1-aminium chloride (Grom et al., 2016).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWFBBJEPONGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405915 | |

| Record name | N-(4-chlorobenzyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-80-8 | |

| Record name | 4-Chloro-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69957-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-chlorobenzyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)